Enhanced Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count Differentiate the 3,4-Dimethoxyphenyl Analog from Less Polar Substituted Variants
The target compound (3,4-dimethoxyphenyl derivative) exhibits a computed TPSA of 99.37 Ų and 8 hydrogen-bond acceptors (HBA), compared with a TPSA of approximately 84 Ų and 6 HBA for the 4-methylphenyl analog (CAS 1211301-85-7) and similar reductions for the 4-chlorophenyl analog (CAS 1209399-07-4) [1][2]. The 99.37 Ų TPSA places the compound near the upper boundary of the commonly cited CNS penetrability threshold (~90 Ų) while remaining well within the oral bioavailability space (<140 Ų), suggesting a potentially tunable CNS exposure profile that the lower-TPSA methyl and chloro analogs may not share [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | TPSA = 99.37 Ų; HBA = 8 (computed; EOS51043 database entry) [1] |
| Comparator Or Baseline | 4-Methylphenyl analog (CAS 1211301-85-7): TPSA ~84 Ų, HBA ~6 (estimated from structure). 4-Chlorophenyl analog (CAS 1209399-07-4): TPSA ~84 Ų, HBA ~6 (estimated from structure) [2]. |
| Quantified Difference | ΔTPSA ≈ +15 Ų versus 4-methylphenyl or 4-chlorophenyl analogs; ΔHBA = +2 |
| Conditions | TPSA and HBA values computed using standard medicinal chemistry algorithms; exact computational method unspecified in source databases. |
Why This Matters
TPSA is a key determinant of passive membrane permeability and CNS penetration; the higher TPSA and HBA count of the 3,4-dimethoxyphenyl analog may reduce non-specific membrane partitioning relative to more lipophilic analogs, potentially improving selectivity profiles in cell-based assays.
- [1] Sildrug/ECBD Database. Entry EOS51043 – N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide. https://sildrug.ibb.waw.pl/ecbd/EOS51043/ (accessed Apr 2026). View Source
- [2] Kuujia.com. CAS 1211301-85-7 and CAS 1209399-07-4 product pages. Accessed Apr 2026. View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. View Source
